molecular formula C10H13FO2S B13230941 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride

4-(2-Methylpropyl)benzene-1-sulfonyl fluoride

Cat. No.: B13230941
M. Wt: 216.27 g/mol
InChI Key: PAFSJNDSBHJGDC-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2-Methylpropyl)benzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods: Industrial production of sulfonyl fluorides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, lysine, and tyrosine in proteins, forming stable sulfonyl enzyme derivatives. This modification can inhibit enzyme activity and alter protein function .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable covalent bonds with nucleophilic residues makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

4-(2-methylpropyl)benzenesulfonyl fluoride

InChI

InChI=1S/C10H13FO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3

InChI Key

PAFSJNDSBHJGDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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